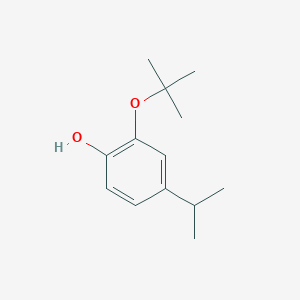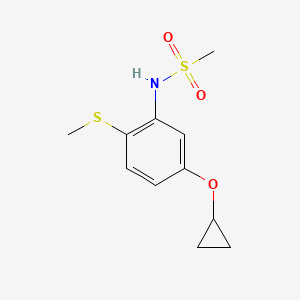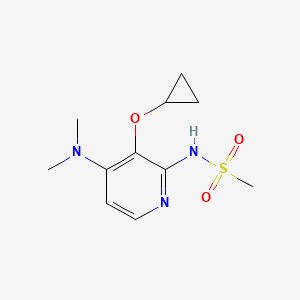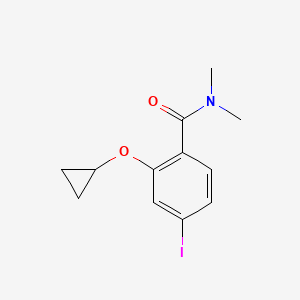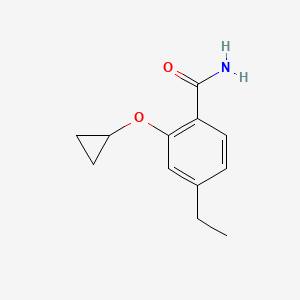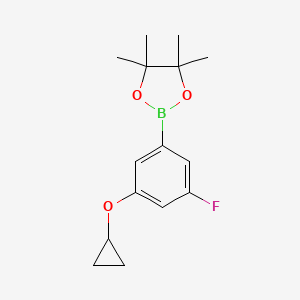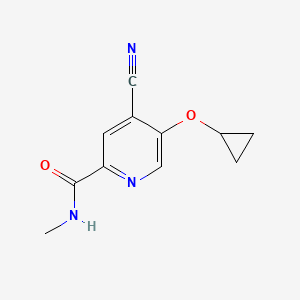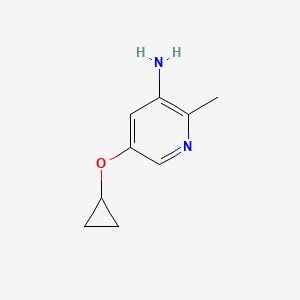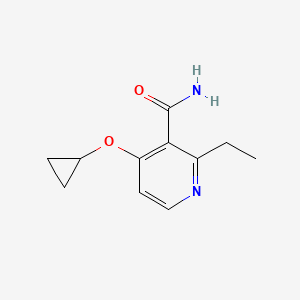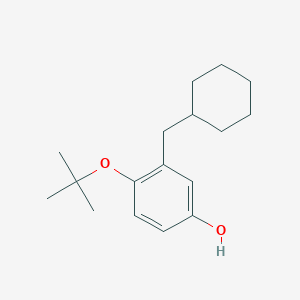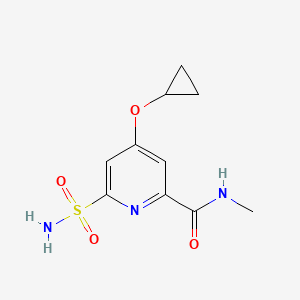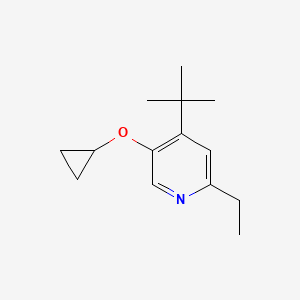
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine typically involves the reaction of 4-tert-butyl-2-ethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Piperidine derivative.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders .
類似化合物との比較
Similar Compounds
4-Tert-butylphenol: A compound with a similar tert-butyl group but different functional groups attached to the aromatic ring.
4-Tert-butyl-5-nitrophthalonitrile: A compound with a similar tert-butyl group and a nitro group attached to a phthalonitrile ring.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for diverse chemical transformations. Additionally, the combination of the tert-butyl, cyclopropoxy, and ethyl groups on the pyridine ring provides a unique structural framework that can be exploited for various scientific applications .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
4-tert-butyl-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-12(14(2,3)4)13(9-15-10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3 |
InChIキー |
HJKZQERUQOBHNV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


